4-(Difluoromethoxy)-3-methoxybenzaldehyde
Overview
Description
Synthesis Analysis
- The synthesis of related compounds such as 4-benzyloxy-2-methoxybenzaldehyde involves O-alkylation reaction and Vilsmeier-Hack(V-H) reaction, achieving a high yield under optimized conditions (Lu Yong-zhong, 2011).
- A method for synthesizing 3-fluoro-4-methoxybenzaldehyde through a reaction of 2-fluoroanisole with hexamethylenetetramine has been developed, simplifying the synthetic process and reducing cost (Wang Bao-jie, 2006).
- Synthesis of 3-cyclopropyl methoxy-4-difluoromethoxybenzaldehyde has been reported, highlighting a simple and low-cost route beneficial for large-scale preparation (Zhou Hai-yan, 2013).
Molecular Structure Analysis
- The molecular structure of similar compounds like 4-methoxybenzaldehyde has been studied using density functional theory (DFT) and B3LYP hybrid functional, revealing the importance of intermolecular interactions such as C-H⋯O and π⋯π interactions in stabilizing the crystal structure (H. Ghalla et al., 2018).
Chemical Reactions and Properties
- Studies on 4-methoxybenzaldehyde derivatives have shown various chemical reactions and interactions, such as the formation of Schiff bases, indicating the reactive nature of these compounds (Sridevi Chigurupati et al., 2017).
Physical Properties Analysis
- Investigations on the synthesis and crystal structure of 4-chloroaniline-3-hydroxy-4-methoxybenzaldehyde provide insights into the physical properties of related compounds, including crystal structure and thermochemical properties (K. P. Sharma et al., 2012).
Chemical Properties Analysis
- The electrochemical oxidation of compounds like 3,4-dihydroxybenzaldehyde in methanol has been studied, indicating the potential for methoxylation reactions and the impact on the compound's chemical properties (D. Nematollahi, S. M. Golabi, 2000).
Scientific Research Applications
Synthesis and Characterization of Derivatives :
- Synthesis of 4-Benzyloxy-2-Methoxybenzaldehyde : A study detailed the synthesis of this compound through O-alkylation and Vilsmeier-Hack (V-H) reactions, achieving an overall yield of 82.26% (Lu Yong-zhong, 2011).
- Investigation on 4-Hexyloxy-3-Methoxybenzaldehyde : Research involved spectroscopic and quantum chemical investigations on this compound, analyzing its geometry, vibrational frequencies, and molecular electrostatic potential (A. Abbas, H. Gökce, S. Bahçelī, 2016).
Molecular Interactions and Properties :
- Interactions in 4-Methoxybenzaldehyde : A study focused on the structural and electronic properties of 4-methoxybenzaldehyde, exploring its intermolecular interactions and molecular docking behaviors, particularly its inhibitory activity on tyrosinase (H. Ghalla, Noureddine ISSAOUI, F. Bardak, A. Atac, 2018).
- Charge Transfer Effects on 4-Hydroxy-3-Methoxybenzaldehyde : This research examined the spectral characteristics of the compound in different solvents and its interaction with beta-cyclodextrin (N. Rajendiran, T. Balasubramanian, 2008).
Synthetic Methods and Applications :
- Facile Synthesis of 3-Fluoro-4-Methoxybenzaldehyde : A simplified one-step synthesis method for this compound was developed, highlighting its potential for industrial application (Wang Bao-jie, 2006).
- Reductive Electrophilic Substitution of Derivatives : The study reported on the selective removal and substitution of the methoxy group in derivatives of 3,4,5-trimethoxybenzaldehyde, demonstrating potential for creating specific chemical structures (U. Azzena, G. Melloni, A. M. Piroddi, E. Azara, S. Contini, E. Fenude, 1992).
Pharmacological and Biological Activities :
- Anti-Asthmatic Activity of Phenolic Compounds : One study examined the anti-asthmatic activities of phenolic compounds, including 4-hydroxy-3-methoxybenzaldehyde, highlighting the roles of hydroxy and methoxy radicals in these activities (Young-Woon Jang, J. Lee, Chang Jong Kim, 2010).
Electrochemical Sensing and Analysis :
- Electrochemical Sensing of Vanillin : This research explored the use of fluorine-doped reduced graphene oxide decorated with gold nanoparticles for the detection of vanillin (4-hydroxy-3-methoxybenzaldehyde), a related compound, demonstrating its potential in sensor applications (V. Manikandan, E. Boateng, Sharmila Durairaj, Aicheng Chen, 2022).
Safety And Hazards
4-(Difluoromethoxy)phenyl isocyanate, a compound related to 4-(Difluoromethoxy)benzaldehyde, is known to cause skin irritation, serious eye irritation, and may cause an allergic skin reaction. It may also cause allergy or asthma symptoms or breathing difficulties if inhaled. It may cause respiratory irritation and is toxic if swallowed, in contact with skin, or if inhaled .
Future Directions
properties
IUPAC Name |
4-(difluoromethoxy)-3-methoxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O3/c1-13-8-4-6(5-12)2-3-7(8)14-9(10)11/h2-5,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGPOVKAYCXTCQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40390295 | |
Record name | 4-(difluoromethoxy)-3-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40390295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Difluoromethoxy)-3-methoxybenzaldehyde | |
CAS RN |
162401-70-9 | |
Record name | 4-(difluoromethoxy)-3-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40390295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(difluoromethoxy)-3-methoxybenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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